Urolithin B

説明

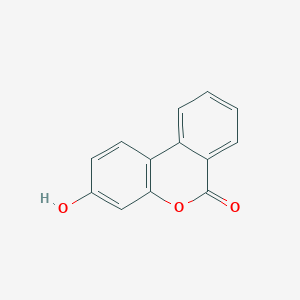

Structure

3D Structure

特性

IUPAC Name |

3-hydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUQMTRHPNOXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150610 | |

| Record name | Urolithin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1139-83-9 | |

| Record name | Urolithin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urolithin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1139-83-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urolithin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-6H-benzo[c]chromen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXY-3,4-BENZOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1S2YM5F6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Urolithin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Microbial Alchemy of the Gut: A Technical Guide to Urolithin B Formation and Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urolithin B, a gut microbial metabolite of dietary ellagitannins, is emerging as a molecule of significant interest in the fields of muscle physiology and inflammatory diseases. Produced through a multi-step enzymatic conversion of ellagic acid by specific commensal bacteria, this compound has demonstrated potent anabolic and anti-inflammatory activities. This technical guide provides an in-depth overview of the microbial formation of this compound, its molecular mechanisms of action, and detailed experimental protocols for its study. Quantitative data from key studies are summarized, and signaling pathways are visually represented to facilitate a comprehensive understanding for researchers and drug development professionals.

Microbial Biotransformation of Ellagitannins to this compound

The journey from dietary ellagitannins, found in foods like pomegranates, berries, and nuts, to the bioactive this compound is a testament to the metabolic prowess of the gut microbiota.[1][2][3] The process begins with the hydrolysis of ellagitannins to ellagic acid in the gut.[1] Subsequently, a cascade of enzymatic reactions, including lactone cleavage, decarboxylation, and dehydroxylation, is carried out by specific gut bacteria to produce a series of urolithin intermediates and final products.[2][4]

Individuals can be categorized into three urolithin metabotypes based on their ability to produce these metabolites: metabotype A (produces Urolithin A), metabotype B (produces Isourolithin A and this compound in addition to Urolithin A), and metabotype 0 (produces no urolithins).[1][5] This variability is attributed to differences in the composition of an individual's gut microbiota.[1]

Key bacterial species identified in the production of urolithins include Gordonibacter urolithinfaciens, Gordonibacter pamelaeae, and Ellagibacter isourolithinifaciens.[6][7][8][9][10][11][12][13] While Gordonibacter species are primarily involved in the initial conversion of ellagic acid to intermediate urolithins like Urolithin M-5, Urolithin M-6, and Urolithin C, Ellagibacter isourolithinifaciens is associated with the production of Isourolithin A.[10][11][13][14] The final conversion of urolithin intermediates to Urolithin A and this compound is carried out by other bacteria, such as those from the Enterocloster genus.[15][16][17][18]

Molecular Mechanisms of this compound Bioactivity

This compound exerts its biological effects through the modulation of key signaling pathways involved in muscle protein synthesis and inflammation.

Anabolic Effects in Skeletal Muscle

This compound has been shown to induce muscle hypertrophy by stimulating protein synthesis and inhibiting the ubiquitin-proteasome pathway.[19][20][21] This is achieved through a crosstalk between the androgen receptor and the mTORC1 signaling pathway, potentially involving AMPK.[19][21]

Key Signaling Pathway: Androgen Receptor - mTORC1 Axis

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[22][23][24][25][26][27] It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[22][23][28] This is achieved by reducing the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB.[28]

Key Signaling Pathway: NF-κB Inhibition

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Effects of this compound on Muscle Cells

| Parameter | Cell Line | Treatment | Result | Reference |

| Protein Synthesis | C2C12 myotubes | 15 µM this compound for 24h | Increased | [19][20][21] |

| Myotube Growth | C2C12 myotubes | 15 µM this compound for 24h | Enhanced | [19][20][21] |

| Phospho-FoxO1/FoxO3a | C2C12 myotubes | 15 µM this compound for 24h | Decreased | [19] |

| FoxO1, FoxO3a, MAFbx, MuRF1 mRNA | C2C12 myotubes | 15 µM this compound | Decreased | [19] |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Animal Model | Treatment | Result | Reference |

| Muscle Hypertrophy | Mice | 10 µ g/day this compound for 28 days | Induced | [19][21][29] |

| Muscle Atrophy (denervation) | Mice | 10 µ g/day this compound | Reduced | [19][21] |

| Protein Synthesis (puromycin incorporation) | Mice | 10 µ g/day this compound for 28 days | Increased | [29] |

| Body Weight Gain | Mice | 10 µ g/day this compound for 28 days | Increased | [29] |

Table 3: Anti-inflammatory Effects of this compound

| Parameter | Model | Treatment | Result | Reference |

| PGE2 Production | Human colonic fibroblasts (IL-1β stimulated) | 5 or 10 µM this compound | Attenuated | [22] |

| NF-κB Activation | Human colonic fibroblasts (IL-1β stimulated) | This compound | Inhibited | [22] |

| Pro-inflammatory factor release | LPS-injected mice brains | This compound | Suppressed | [22] |

| IL-1β, IL-6, TNF-α levels | D-gal-induced Alzheimer's mouse model | This compound | Reduced | [22] |

| NO, TNF-α, IL-6 production | LPS-stimulated BV2 microglial cells | This compound | Inhibited | [28] |

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. For specific applications, optimization is recommended.

In Vitro Muscle Cell Culture and Treatment

Objective: To assess the effect of this compound on muscle cell growth and protein synthesis.

Experimental Workflow:

Materials:

-

C2C12 myoblast cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

Reagents for protein synthesis assay (e.g., puromycin)

-

Reagents and antibodies for Western blotting and qPCR

Protocol:

-

Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Differentiation: Once cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% HS and 1% penicillin-streptomycin) to induce myotube formation.

-

Treatment: After 4-5 days of differentiation, treat the myotubes with 15 µM this compound for 24 hours. A vehicle control (DMSO) should be run in parallel.[19][21]

-

Analysis:

-

Protein Synthesis: Assess protein synthesis using methods like puromycin incorporation followed by Western blotting.

-

Signaling Pathway Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the mTORC1 and ubiquitin-proteasome pathways (e.g., Akt, mTOR, S6K1, FoxO1/3a).[19]

-

Gene Expression: Extract RNA and perform quantitative PCR (qPCR) to measure the expression of genes related to muscle atrophy (e.g., MAFbx, MuRF1).[19]

-

In Vivo Mouse Model of Muscle Hypertrophy

Objective: To evaluate the effect of this compound on muscle mass in vivo.

Experimental Workflow:

Materials:

-

Male mice (e.g., C57BL/6)

-

Mini-osmotic pumps

-

This compound

-

Vehicle (e.g., DMSO)

-

Surgical instruments for pump implantation

-

Equipment for muscle dissection, histology, and biochemical analysis

Protocol:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.

-

Pump Implantation: Surgically implant mini-osmotic pumps subcutaneously. The pumps should be filled to deliver 10 µ g/day of this compound or vehicle control for 28 days.[19][21]

-

Monitoring: Monitor the body weight of the mice throughout the experiment.[29]

-

Tissue Collection: At the end of the treatment period, euthanize the mice and carefully dissect skeletal muscles (e.g., tibialis anterior, gastrocnemius, soleus).

-

Analysis:

-

Muscle Mass: Weigh the dissected muscles.

-

Histology: Perform histological staining (e.g., H&E) on muscle cross-sections to measure fiber size.

-

Biochemical Analysis: Homogenize muscle tissue to analyze protein synthesis rates and the expression and phosphorylation of key signaling molecules as described in the in vitro protocol.

-

Future Directions and Drug Development Implications

The consistent findings on the anabolic and anti-inflammatory effects of this compound position it as a promising candidate for therapeutic development. Future research should focus on:

-

Clinical Trials: Human studies are needed to confirm the safety and efficacy of this compound for conditions such as sarcopenia, cachexia, and inflammatory disorders.

-

Bioavailability and Formulation: Optimizing the delivery and bioavailability of this compound will be crucial for its therapeutic application.

-

Microbiome Modulation: Strategies to enrich the gut microbiota with this compound-producing bacteria could be a novel approach to enhance its endogenous production.

References

- 1. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]

- 2. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjgnet.com [wjgnet.com]

- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Therapeutic Relevance of Urolithins, Intestinal Metabolites of Ellagitannin-Rich Food: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. Gordonibacter urolithinfaciens sp. nov., a urolithin-producing bacterium isolated from the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isour ... - Food & Function (RSC Publishing) DOI:10.1039/D0FO01649G [pubs.rsc.org]

- 12. Ellagibacter isourolithinifaciens gen. nov., sp. nov., a new member of the family Eggerthellaceae, isolated from human gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species. | Semantic Scholar [semanticscholar.org]

- 15. layerorigin.com [layerorigin.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound, a newly identified regulator of skeletal muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]

- 23. The Gut Microbiota Metabolite this compound Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways | MDPI [mdpi.com]

- 24. NF-κB-dependent anti-inflammatory activity of urolithins, gut microbiota ellagic acid-derived metabolites, in human col… [ouci.dntb.gov.ua]

- 25. researchgate.net [researchgate.net]

- 26. NF-κB-dependent anti-inflammatory activity of urolithins, gut microbiota ellagic acid-derived metabolites, in human colonic fibroblasts | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 27. The Gut Microbiota Metabolite this compound Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Anti-inflammatory and antioxidant mechanisms of this compound in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Urolithin B: A Technical Guide to its Mechanism of Action in Skeletal Muscle Hypertrophy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin B, a gut microbial metabolite of ellagic acid found in pomegranates, nuts, and berries, has emerged as a significant regulator of skeletal muscle mass. Extensive research has demonstrated its dual-action mechanism: the potentiation of protein synthesis and the inhibition of protein degradation pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound-induced skeletal muscle hypertrophy, with a focus on the core signaling pathways, comprehensive quantitative data from key studies, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action

This compound exerts its pro-hypertrophic effects by orchestrating a sophisticated signaling cascade that enhances anabolic processes while simultaneously suppressing catabolism. The primary mechanism involves a crosstalk between the androgen receptor (AR) and the mammalian target of rapamycin complex 1 (mTORC1) pathway, potentially mediated by AMP-activated protein kinase (AMPK).[1][2][3][4]

Key Actions:

-

Increased Protein Synthesis: this compound significantly stimulates protein synthesis in muscle cells. This is achieved through the activation of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[4]

-

Decreased Protein Degradation: Concurrently, this compound represses the ubiquitin-proteasome pathway (UPP), the principal mechanism for protein degradation in skeletal muscle. It achieves this by down-regulating the expression of key muscle-specific E3 ubiquitin ligases, MuRF1 and MAFbx (atrogin-1).[4]

Signaling Pathway

The anabolic effect of this compound is initiated by its interaction with the androgen receptor.[4] Unlike steroidal androgens, this compound is a natural non-steroidal AR agonist.[5][6] Activation of the AR by this compound appears to trigger a decrease in AMPK activity.[1][4] As AMPK is a known inhibitor of mTORC1, this reduction in AMPK activity relieves the inhibition on mTORC1, leading to its activation.[4]

Activated mTORC1 then phosphorylates its downstream targets, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which unleashes the translation of specific mRNAs and boosts overall protein synthesis, culminating in myotube growth and muscle hypertrophy.[4]

References

- 1. This compound | AMPK | Akt | JNK | ERK | TargetMol [targetmol.com]

- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Walnut polyphenol metabolites, urolithins A and B, inhibit the expression of the prostate-specific antigen and the androgen receptor in prostate cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

The In Vivo Journey of Urolithin B: A Technical Guide to its Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin B, a gut microbiota-derived metabolite of ellagitannins found in pomegranates, berries, and nuts, has garnered significant scientific interest for its potential therapeutic effects, including muscle enhancement, anti-inflammatory, and neuroprotective properties. Realizing its clinical potential is intrinsically linked to a thorough understanding of its in vivo bioavailability and pharmacokinetics. This technical guide provides a comprehensive overview of the current knowledge on this compound's absorption, distribution, metabolism, and excretion (ADME) profile, supported by experimental data and methodologies.

This compound is primarily present in the circulatory system as glucuronide and sulfate conjugates.[1] Its bioavailability can be influenced by an individual's gut microbiome composition, leading to variations in its formation from dietary precursors.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound and its related metabolite, Urolithin A, from in vivo studies. It is important to note that data from direct administration of this compound, particularly via the oral route, is limited. Much of the human data is derived from the consumption of ellagitannin-rich foods, making precise dosage and metabolic conversion rates challenging to ascertain.

Table 1: Pharmacokinetic Parameters of Urolithins in Humans (Following Oral Intake of Precursors)

| Compound | Food Source | Dose | Cmax (µM) | Tmax (h) | Subjects | Reference |

| This compound | Pomegranate Juice | - | 0.01 | 6 | 7 | [3] |

| Urolithin A | Pomegranate Juice | - | 0.14 | 6 | 7 | [3] |

Table 2: Pharmacokinetic Parameters of Urolithins in Rodents (Following Direct Administration)

| Compound | Species | Route | Dose (mg/kg) | Cmax | Tmax | AUC | Half-life | Reference |

| This compound | Rat | i.p. | 2.5 (daily for 3 weeks) | - | - | - | - | [4] |

| Urolithin A | Rat | Oral | 25 (daily) | - | - | - | - | [4] |

| Urolithin A | Rat | Oral | 50 | - | ~6h (plasma conjugates) | - | ~24h (plasma conjugates) | [4] |

Table 3: Tissue Distribution of this compound Metabolites in Rats (Following Intraperitoneal Administration)

| Tissue | This compound Concentration (nmol/g) | This compound-sulfate Concentration (nmol/g) |

| Liver | 100 | 220 |

| Pancreas | 80 | 160 |

| Heart | 500 | 225 |

| *Data from rats administered 2.5 mg/kg/day of this compound via intraperitoneal injection for 3 weeks.[4] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in rats following oral administration.

a. Animal Model:

-

Species: Male Wistar rats (200-250 g).

-

Housing: Housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[5]

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

b. Dosing:

-

Formulation: this compound is suspended in a vehicle such as 0.5% carboxymethylcellulose or a solution containing DMSO and Tween 20.[6]

-

Administration: A single dose is administered via oral gavage using a stainless steel feeding needle. The volume is typically 5-10 mL/kg body weight.[7][8]

c. Blood Sampling:

-

Procedure: Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[5][9]

-

Processing: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Tissue Distribution Study

This protocol describes the collection and processing of tissues to determine this compound concentration.

a. Tissue Collection:

-

At the end of the pharmacokinetic study, or at specific time points in a separate cohort, animals are euthanized.

-

Tissues of interest (e.g., liver, kidney, heart, brain, muscle, pancreas, and fat) are rapidly excised, rinsed with cold saline, blotted dry, weighed, and snap-frozen in liquid nitrogen.[10] Samples are stored at -80°C.

b. Tissue Homogenization and Extraction:

-

Homogenization: A weighed portion of the frozen tissue (e.g., 10-20 mg) is homogenized in a cold extraction solvent (e.g., 80% methanol) using a bead beater or probe homogenizer.[11][12] The ratio of tissue to solvent is typically 1:3 to 1:6 (w/v).[12]

-

Extraction: The homogenate is vortexed and centrifuged at high speed (e.g., 16,000 x g for 15 minutes at 4°C).[13]

-

Supernatant Collection: The supernatant containing the extracted metabolites is carefully collected for analysis.[13]

Analytical Method: LC-MS/MS for this compound Quantification

a. Sample Preparation:

-

Plasma: Proteins are precipitated by adding a threefold volume of acetonitrile containing an internal standard. The mixture is vortexed and centrifuged, and the supernatant is collected and dried. The residue is reconstituted in the mobile phase for injection.

-

Tissue Extracts: The collected supernatant from the tissue extraction is typically diluted and filtered before injection.

b. LC-MS/MS Conditions (Example):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Specific multiple reaction monitoring (MRM) transitions are used for the quantification of this compound and its metabolites (e.g., glucuronides and sulfates).

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, visualize a typical experimental workflow for a pharmacokinetic study and a key signaling pathway influenced by this compound.

Conclusion and Future Directions

The available data indicates that this compound is bioavailable in vivo, although its concentration in plasma following the consumption of precursor-rich foods is generally low. In animal models, direct administration leads to detectable levels in various tissues, with the heart showing notable accumulation. The primary forms in circulation are its glucuronidated and sulfated metabolites.

A significant gap in the current knowledge is the lack of comprehensive pharmacokinetic studies involving direct oral and intravenous administration of this compound across different species. Such studies are crucial for determining its absolute bioavailability and for establishing a clearer dose-response relationship for its various biological activities. Future research should focus on:

-

Conducting detailed pharmacokinetic studies of pure this compound in various animal models and eventually in humans.

-

Investigating the specific transporters involved in the absorption and tissue distribution of this compound and its conjugates.

-

Elucidating the impact of different "urolithin metabotypes" on the bioavailability and efficacy of this compound.

A deeper understanding of these aspects will be instrumental in the development of this compound as a potential therapeutic agent for a range of human diseases.

References

- 1. Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]

- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

- 8. ouv.vt.edu [ouv.vt.edu]

- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tissue Distribution of Berberine and Its Metabolites after Oral Administration in Rats | PLOS One [journals.plos.org]

- 11. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 12. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. systems.crump.ucla.edu [systems.crump.ucla.edu]

The Dichotomous Role of Urolithin B in Cellular Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin B, a gut microbial metabolite derived from dietary ellagitannins found in pomegranates, berries, and nuts, is emerging as a significant modulator of cellular apoptosis. This technical guide synthesizes current research to provide an in-depth understanding of the molecular mechanisms through which this compound exerts its effects. Notably, this compound displays a dichotomous role, promoting apoptosis in various cancer cell lines while inhibiting it in non-cancerous cells subjected to stress, such as cardiomyocytes and neurons. This document details the signaling pathways involved, presents quantitative data from key studies, outlines common experimental protocols, and provides visual diagrams of the molecular interactions. This comprehensive overview is intended to support further research and therapeutic development leveraging the unique properties of this compound.

The Dual Nature of this compound in Apoptosis Regulation

This compound's impact on apoptosis is highly context-dependent, primarily differing between cancerous and non-cancerous cells. In oncology research, it is investigated as a potential chemopreventive and therapeutic agent due to its ability to induce programmed cell death in malignant cells. Conversely, in the context of cardiovascular and neurodegenerative diseases, its anti-apoptotic properties are explored for their protective potential against ischemia and glutamate-induced toxicity.

-

Pro-Apoptotic Activity in Cancer Cells: this compound has been shown to inhibit proliferation and induce apoptosis in a variety of cancer cell lines, including leukemia, osteosarcoma, bladder, colon, and hepatocellular carcinoma. The mechanisms often involve inducing cell cycle arrest, modulating the expression of key apoptosis-regulating proteins like the Bcl-2 family, and activating caspase cascades.

-

Anti-Apoptotic Activity in Non-Cancerous Cells: In models of myocardial ischemia/reperfusion injury and hypoxia, this compound demonstrates a protective effect by inhibiting caspase-3-dependent apoptosis in cardiomyocytes. This protection is largely mediated through the activation of pro-survival signaling pathways like PI3K/Akt/mTOR. Similarly, it protects neuronal cells from glutamate-induced toxicity by reducing oxidative stress and apoptosis.

Key Signaling Pathways Modulated by this compound

This compound's influence on apoptosis is orchestrated through several critical signaling pathways.

The PI3K/Akt/mTOR Pathway: A Pro-Survival Mechanism

In non-cancerous cells, particularly cardiomyocytes, this compound exerts a potent anti-apoptotic effect by activating the PI3K/Akt/mTOR signaling cascade. Activation of Akt (Protein Kinase B) leads to the phosphorylation and activation of mTOR (mammalian target of rapamycin), a key regulator of cell growth and survival. This pathway ultimately inhibits the apoptotic machinery, reducing cell death following hypoxic or ischemic insults. The protection against cardiomyocyte apoptosis conferred by this compound is diminished when Akt is silenced, confirming the pathway's critical role.

The Intrinsic (Mitochondrial) Apoptosis Pathway: A Pro-Death Mechanism in Cancer

In cancer cells, this compound often triggers the intrinsic apoptosis pathway. It modulates the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This compound treatment has been shown to increase the expression of the p53 tumor suppressor gene and the pro-apoptotic Bax gene, while decreasing the expression of the anti-apoptotic Bcl-2 gene. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), culminating in apoptosis.

Quantitative Data on this compound's Effects

The following tables summarize quantitative findings from various studies, illustrating the dose-dependent effects of this compound on different cell lines.

Table 1: Pro-Apoptotic and Anti-Proliferative Effects of this compound in Cancer Cells

| Cell Line | Cancer Type | Effect | Concentration | Result | Reference |

| Jurkat & K562 | Leukemia | Inhibition of Proliferation | 25 µM | IC50 reached at 48h | |

| Jurkat & K562 | Leukemia | Induction of Apoptosis | 25 µM | 50-70% apoptotic cells | |

| MG-63 | Osteosarcoma | Induction of Apoptosis/Necrosis | 25-100 µM | Dose-dependent increase | |

| MG-63 | Osteosarcoma | Cell Cycle Arrest | 50 µM | G2/M arrest | |

| UMUC3 | Bladder Cancer | Inhibition of Proliferation | ~50 µM | IC50 | |

| PC12 | Pheochromocytoma | Inhibition of Proliferation | ~25 µM | Strongest anti-proliferation among Uro A, B, C | |

| HepG2 & Bel7402 | Hepatocellular Carcinoma | Inhibition of Proliferation | 15 µM | Induced cell cycle arrest |

Table 2: Modulation of Key Apoptotic Markers by this compound

| Cell Line | Condition | Marker | Concentration | Modulation | Reference |

| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Caspase-3 | 5-40 µM | Inhibition of activation | |

| Cardiomyocytes | Hypoxia | Bax, Caspase-3 | Not Specified | Decreased expression | |

| Cardiomyocytes | Hypoxia | p-Akt, p-mTOR | Not Specified | Increased expression | |

| MG-63 Osteosarcoma | - | Bax mRNA | 50 µM | Increased expression | |

| MG-63 Osteosarcoma | - | p53 mRNA | 50 µM | Increased expression | |

| PC12 Neuronal Cells | Glutamate-induced toxicity | Bax Gene Expression | 4 & 8 µM | Decreased expression | |

| PC12 Neuronal Cells | Glutamate-induced toxicity | Bcl-2 Gene Expression | 4 & 8 µM | Increased expression | |

| HCC Cells | - | Bcl-2 Protein | 15 µM | Decreased expression |

Experimental Protocols for Assessing Apoptosis

Standard methodologies are employed to investigate the effects of this compound on cellular apoptosis.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound for specific time points (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g.,

-

Methodological & Application

Application Notes and Protocols for Urolithin B in Cell Culture

Topic: Urolithin B Stability and Solubility in DMSO for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a gut microbial metabolite of ellagic acid found in pomegranates, berries, and walnuts, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and muscle-regulatory properties. As a lipophilic compound, this compound requires an organic solvent for dissolution for use in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. These application notes provide detailed information on the stability and solubility of this compound in DMSO, along with protocols for its preparation and application in cell culture experiments to ensure reliable and reproducible results.

Data Presentation

This compound Properties and Solubility

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₃H₈O₃ | [1] |

| Molecular Weight | 212.2 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility in DMSO | ~30 mg/mL | [1] |

| Solubility in Ethanol | ~30 mg/mL | [1] |

| Solubility in DMF | ~30 mg/mL | [1] |

Stability of this compound

| Form | Storage Temperature | Stability | Source(s) |

| Solid | -20°C | ≥ 4 years | [1] |

| DMSO Stock Solution (10 mM) | -80°C | Stored for experimental use (long-term stability data not available) | [2] |

| DMSO Stock Solution (50 mg/mL) | 4°C (in darkness) | Stored for experimental use (long-term stability data not available) | [3] |

| Aqueous Solution | Room Temperature | Not recommended for storage more than one day | [4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

-

This compound (solid, ≥98% purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight of this compound = 212.2 g/mol

-

To prepare 1 mL of a 10 mM stock solution, you need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 212.2 g/mol * 1 mL = 0.002122 g = 2.122 mg

-

-

-

Weigh this compound:

-

Accurately weigh approximately 2.12 mg of this compound powder and place it in a sterile microcentrifuge tube. Record the exact weight.

-

-

Add DMSO:

-

Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

-

Volume (mL) = [Mass (mg) / 212.2 (mg/mmol)] / 10 (mmol/L) * 1000 (mL/L)

-

Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolution:

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

-

-

Storage:

-

Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.[2]

-

Protocol 2: Treatment of Cultured Cells with this compound

This protocol provides a general guideline for treating adherent cells in a 6-well plate with this compound.

Materials:

-

Cultured cells in a 6-well plate (e.g., at 70-80% confluency)

-

Complete cell culture medium

-

10 mM this compound stock solution in DMSO (from Protocol 1)

-

Sterile phosphate-buffered saline (PBS)

-

Vehicle control (anhydrous DMSO)

Procedure:

-

Determine Final this compound Concentration:

-

Based on literature or preliminary experiments, decide on the final concentrations of this compound to be tested (e.g., 10 µM, 25 µM, 50 µM).

-

-

Prepare Working Solutions:

-

Calculate the volume of the 10 mM this compound stock solution needed for each final concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept constant across all conditions and should ideally be ≤ 0.1%. A concentration up to 0.5% is often tolerated, but should be tested for your specific cell line.[5][6]

-

Example for a 2 mL final volume in one well:

-

To achieve a 25 µM final concentration of this compound:

-

Volume of 10 mM stock = (25 µM * 2 mL) / 10,000 µM = 0.005 mL = 5 µL

-

-

The final DMSO concentration will be: (5 µL / 2000 µL) * 100% = 0.25%. This is an acceptable concentration for many cell lines.

-

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to create the final working solutions.

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same volume of DMSO as used for the highest this compound concentration to the same final volume of complete cell culture medium. This is crucial to distinguish the effects of this compound from any effects of the solvent.[7]

-

-

Cell Treatment:

-

Aspirate the old medium from the cells.

-

Wash the cells once with sterile PBS (optional, depending on the cell line and experimental design).

-

Add the prepared working solutions of this compound and the vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

-

Downstream Analysis:

-

After incubation, proceed with the planned downstream assays (e.g., cell viability assays, protein extraction for Western blotting, RNA isolation for qPCR).

-

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell growth. Below are graphical representations of these pathways and a typical experimental workflow.

Caption: Experimental workflow for this compound treatment in cell culture.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound suppresses MAPK and Akt signaling.

Caption: this compound activates the Nrf2 antioxidant pathway.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Urolithins Modulate the Viability, Autophagy, Apoptosis, and Nephrin Turnover in Podocytes Exposed to High Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worthington-biochem.com [worthington-biochem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Quantifying Urolithin B in Biological Samples: A Detailed Application Note and Protocol Using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of Urolithin B in various biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound, a gut microbial metabolite of ellagitannins found in foods like pomegranates and walnuts, has garnered significant scientific interest for its potential therapeutic effects, including anti-inflammatory, antioxidant, and muscle-enhancing properties.[1][2][3] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, understanding its mechanism of action, and developing it as a potential therapeutic agent.

Introduction

This compound is a key metabolite in the biotransformation of dietary ellagitannins and ellagic acid by the gut microbiota.[4] Its presence and concentration in biological fluids and tissues are direct indicators of the body's ability to produce this bioactive compound, which can vary significantly among individuals based on their unique gut microbiome composition.[5] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) offers the high sensitivity and selectivity required for the accurate and reliable quantification of this compound in complex biological matrices such as plasma, urine, and feces.[6][7]

Experimental Protocols

This section details the methodologies for sample preparation and HPLC-MS analysis of this compound in plasma, urine, and feces.

Sample Preparation

2.1.1. Plasma:

A simple protein precipitation method is commonly employed for the extraction of this compound from plasma.

-

To 200 µL of plasma in a 1.5 mL microcentrifuge tube, add 600 µL of acetonitrile containing 2% formic acid (v/v).[8]

-

Vortex the mixture for 10 minutes, followed by sonication for 10 minutes to ensure complete protein precipitation and extraction of the analyte.[8]

-

Centrifuge the sample at 17,000 x g for 10 minutes.[8]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of methanol.[8]

-

Filter the reconstituted sample through a 0.22 µm PVDF membrane filter prior to HPLC-MS analysis.[8]

2.1.2. Urine:

A solid-phase extraction (SPE) method is often used to clean up and concentrate this compound from urine samples.

-

Acidify 1 mL of urine with 2 µL of formic acid and centrifuge at 15,000 x g for 4 minutes at 4°C.[9]

-

Condition an Oasis HLB 96-well SPE plate (30 mg, 30 µm) by sequentially passing 1 mL of methanol and 1 mL of 1.5 M formic acid.[9]

-

Load the acidified urine sample onto the SPE plate.

-

Wash the plate with 0.5 mL of 1.5 M formic acid and then with 0.5 mL of 0.5% methanol in water.[9]

-

Elute this compound with 1 mL of methanol containing 0.1% formic acid.[9]

-

Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for HPLC-MS analysis.

2.1.3. Feces:

Extraction from fecal samples requires homogenization and solvent extraction.

-

Homogenize 300 mg of fecal sample with 10 mL of a methanol/DMSO/water (40:40:20, v/v/v) solution containing 0.1% HCl using an ultrasonic homogenizer for 1 minute.[5]

-

Centrifuge the homogenate at 5,000 x g for 10 minutes at room temperature.[5]

-

Filter the supernatant through a 0.22 µm PVDF filter before injection into the HPLC-MS system.[5]

HPLC-MS/MS Analysis

The following parameters provide a general guideline for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required based on the specific instrumentation used.

-

HPLC System: Agilent 1260 Infinity II UHPLC system or equivalent.[8]

-

Column: A reversed-phase C18 column, such as a Poroshell 120 EC-C18 (3 x 100 mm, 2.7 µm) or a Kinetex EVO C18 (2.1 x 150 mm, 2.6 µm), is suitable for the separation of urolithins.[6][10]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), gradually increasing to elute this compound, followed by a column wash and re-equilibration.

-

Flow Rate: 0.4 - 0.5 mL/min.[11]

-

Column Temperature: 40 °C.[12]

-

Injection Volume: 5 µL.[12]

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole (QqQ) MS or equivalent.[8]

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[10]

-

Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for this compound should be optimized. For example, a transition for a related urolithin, Urolithin C, is m/z 243 → 187.[10] The transition for this compound would need to be determined based on its molecular weight and fragmentation pattern.

-

Data Acquisition and Processing: MassHunter software or equivalent.[8]

Quantitative Data Summary

The following table summarizes the quantitative performance data for this compound analysis from various studies.

| Biological Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |

| Urine | 5.0 - 5,000 | 9.2 - 18.2 | - | 88 - 99 | [13] |

| Urine | 1 - 1,000 (µg/L) | - | - | - | [9] |

Note: Data for this compound in plasma and feces was not explicitly available in the provided search results in a consolidated format. The table reflects the available data for urine. The linearity range and detection limits can vary depending on the specific method and instrumentation.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for this compound quantification and its known signaling pathways.

Caption: Experimental workflow for this compound quantification.

Caption: this compound signaling pathways.

Conclusion

The HPLC-MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. Accurate measurement of this key metabolite is essential for advancing our understanding of its physiological roles and for the development of novel therapeutics based on its bioactivity. The provided protocols and data serve as a valuable resource for researchers in the fields of nutrition, pharmacology, and drug discovery.

References

- 1. This compound, a gut microbiota metabolite, protects against myocardial ischemia/reperfusion injury via p62/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]

- 3. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Determination [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]

- 9. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of urolithin C in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. walnuts.org [walnuts.org]

Application Notes and Protocols for Treating C2C12 Myotubes with Urolithin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for treating C2C12 myotubes with Urolithin B, a natural metabolite that has demonstrated significant potential in promoting muscle growth and differentiation. This document outlines the underlying signaling pathways, detailed experimental procedures, and expected quantitative outcomes.

Introduction

This compound, a metabolite produced by gut bacteria from ellagic acid found in pomegranates and other fruits and nuts, has emerged as a promising agent for combating muscle atrophy and promoting muscle hypertrophy.[1][2][3] Studies on the C2C12 murine myoblast cell line, a well-established in vitro model for studying myogenesis, have shown that this compound enhances myotube growth and differentiation by increasing protein synthesis and reducing protein degradation.[1][2][3] The primary mechanism of action involves the activation of the androgen receptor (AR) and subsequent modulation of the mTORC1 signaling pathway, a key regulator of muscle protein synthesis.[1][2][3]

Signaling Pathway of this compound in C2C12 Myotubes

This compound exerts its pro-myogenic effects through a signaling cascade that involves the androgen receptor (AR) and the mTORC1 pathway. Evidence suggests a crosstalk between the AR and mTORC1, potentially mediated by AMPK.[1][2][3] Upon binding to the AR, this compound initiates a signaling cascade that leads to the activation of mTORC1, a master regulator of protein synthesis. Activated mTORC1 then phosphorylates its downstream targets, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein translation and ultimately, muscle cell growth. Furthermore, this compound has been shown to repress the ubiquitin-proteasome pathway, a major route for protein degradation in muscle cells.[1][2]

Experimental Protocols

This section provides detailed protocols for the culture and differentiation of C2C12 cells, treatment with this compound, and subsequent analysis of its effects.

C2C12 Cell Culture and Differentiation

A critical step for studying the effects of this compound is the proper differentiation of C2C12 myoblasts into myotubes.

Materials:

-

C2C12 mouse myoblasts

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4][5]

-

Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% horse serum and 1% penicillin-streptomycin.[4][5]

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

-

Passaging: When cells reach 70-80% confluency, passage them using Trypsin-EDTA.[4] Do not allow cells to become fully confluent as this can impair their differentiation potential.[5]

-

Initiating Differentiation: Once the myoblasts reach 80-90% confluency, aspirate the Growth Medium, wash the cells once with PBS, and replace with Differentiation Medium.[4][6]

-

Myotube Formation: Continue to culture the cells in Differentiation Medium for 4-6 days to allow for the formation of mature, multinucleated myotubes.[6] Change the Differentiation Medium every 24-48 hours.[4][6]

This compound Treatment

Materials:

-

Differentiated C2C12 myotubes

-

This compound (stock solution in DMSO)

-

Differentiation Medium

Procedure:

-

After 4 days of differentiation, treat the C2C12 myotubes with 15 µM of this compound.[1][2][3]

-

A vehicle control (DMSO) should be run in parallel.[7]

-

Incubate the cells for 24 hours before proceeding with analysis.[1][2][3]

Quantitative Data Analysis

The following tables summarize the expected quantitative outcomes from treating C2C12 myotubes with this compound.

Table 1: Morphological Changes in C2C12 Myotubes

| Parameter | Control (DMSO) | This compound (15 µM) | Fold Change | Reference |

| Myotube Diameter | Normalized to 1 | ~1.5 | ~1.5x increase | [7] |

| Fusion Index (%) | Baseline | Increased by ~16.3% | ~1.16x increase | [7] |

Table 2: Protein Synthesis and Degradation Markers

| Parameter | Control (DMSO) | This compound (15 µM) | Fold Change | Reference |

| Protein Synthesis (Puromycin incorporation) | Normalized to 1 | Increased by ~96.1% | ~1.96x increase | [2][7] |

| p-mTOR / total mTOR | Baseline | Increased | - | [7] |

| p-rpS6 / total rpS6 | Baseline | Increased | - | [7] |

| p-4E-BP1 / total 4E-BP1 | Baseline | Increased | - | [7] |

| MuRF1 mRNA | Normalized to 1 | Decreased | Significant reduction | [1][2] |

| MAFbx mRNA | Normalized to 1 | Decreased | Significant reduction | [1][2] |

Key Experimental Assays

Detailed methodologies for essential experiments are provided below.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxicity of this compound on C2C12 cells.

Procedure:

-

Seed C2C12 myoblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[8]

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

-

Remove the medium and add DMSO to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[8][9]

Western Blotting for Protein Expression

This technique is used to quantify the levels of key signaling proteins.

Procedure:

-

Lyse the treated C2C12 myotubes in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]

-

Determine the protein concentration of the lysates using a BCA assay.[11]

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10][11]

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-mTOR, mTOR, p-S6K1, S6K1, p-4E-BP1, 4E-BP1, etc.).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR is used to measure the mRNA levels of genes involved in muscle atrophy.

Procedure:

-

Isolate total RNA from treated C2C12 myotubes using a suitable RNA isolation kit.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.[12]

-

Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., MuRF1, MAFbx) and a housekeeping gene (e.g., GAPDH, RPL19) for normalization.[1][2]

-

Analyze the relative gene expression using the ΔΔCt method.

By following these detailed protocols and considering the expected outcomes, researchers can effectively investigate the therapeutic potential of this compound in the context of skeletal muscle health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a newly identified regulator of skeletal muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Culture Academy [procellsystem.com]

- 5. encodeproject.org [encodeproject.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling Pathways via CAV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Myogenesis in C2C12 Cells Requires Phosphorylation of ATF6α by p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Gene Expression Analysis in Urolithin B Treated Cells using qPCR

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urolithin B, a gut microbial metabolite of ellagitannins found in pomegranates, berries, and walnuts, has garnered significant scientific interest for its potential therapeutic properties.[1][2] Emerging evidence suggests that this compound exerts potent anti-inflammatory, antioxidant, and anabolic effects by modulating various signaling pathways and consequently altering gene expression.[1][3][4][5][6] This document provides detailed application notes and protocols for the analysis of gene expression in cells treated with this compound using quantitative real-time PCR (qPCR), a highly sensitive and specific technique for quantifying nucleic acids.[7]

These protocols are designed to guide researchers in accurately assessing the impact of this compound on the expression of target genes involved in key cellular processes. The provided methodologies cover cell culture and treatment, RNA isolation, reverse transcription, and qPCR analysis. Additionally, this document includes visualizations of relevant signaling pathways and a comprehensive experimental workflow to facilitate a deeper understanding of the molecular mechanisms underlying the biological activities of this compound.

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize the expected changes in gene expression in response to this compound treatment based on published literature. These tables are intended to serve as a reference for expected outcomes and to aid in the selection of target genes for qPCR analysis.

Table 1: Modulation of Inflammatory Gene Expression by this compound

| Target Gene | Function | Expected Change with this compound | Cell Type/Model | Reference |

| IL-6 | Pro-inflammatory cytokine | Downregulation | LPS-stimulated microglia, Chondrocytes | [1][3] |

| TNF-α | Pro-inflammatory cytokine | Downregulation | LPS-stimulated microglia, Chondrocytes | [1][3] |

| IL-1β | Pro-inflammatory cytokine | Downregulation | LPS-stimulated microglia | [3] |

| iNOS (NOS2) | Production of nitric oxide | Downregulation | LPS-stimulated microglia | [3] |

| COX-2 (PTGS2) | Pro-inflammatory enzyme | Downregulation | LPS-stimulated microglia | [3] |

| IL-10 | Anti-inflammatory cytokine | Upregulation | LPS-stimulated microglia | [1] |

Table 2: Modulation of Muscle-Related Gene Expression by this compound

| Target Gene | Function | Expected Change with this compound | Cell Type/Model | Reference |

| FoxO1 | Transcription factor promoting muscle atrophy | Downregulation | C2C12 myotubes | [8][9] |

| FoxO3a | Transcription factor promoting muscle atrophy | Downregulation | C2C12 myotubes | [8][9] |

| MAFbx (FBXO32) | Atrophy-related ubiquitin ligase | Downregulation | C2C12 myotubes | [8][9] |

| MuRF1 (TRIM63) | Atrophy-related ubiquitin ligase | Downregulation | C2C12 myotubes | [8][9] |

| Androgen Receptor (AR) | Nuclear receptor mediating anabolic effects | Implicated in this compound's effects | C2C12 myotubes | [8] |

Table 3: Modulation of Cartilage Homeostasis-Related Gene Expression by this compound

| Target Gene | Function | Expected Change with this compound | Cell Type/Model | Reference |

| MMP3 | Matrix metalloproteinase (cartilage degradation) | Downregulation | IL-1β/TNF-α-stimulated chondrocytes | [10] |

| MMP13 | Matrix metalloproteinase (cartilage degradation) | Downregulation | IL-1β/TNF-α-stimulated chondrocytes | [10] |

| ADAMTS5 | A disintegrin and metalloproteinase with thrombospondin motifs (cartilage degradation) | Downregulation | IL-1β/TNF-α-stimulated chondrocytes | [10] |

| SOX9 | Transcription factor for chondrogenesis | Upregulation | IL-1β/TNF-α-stimulated chondrocytes | [10] |

| COL2A1 | Type II collagen (major component of cartilage) | Upregulation | IL-1β/TNF-α-stimulated chondrocytes | [10] |

| Aggrecan (ACAN) | Major proteoglycan in cartilage | Upregulation | IL-1β/TNF-α-stimulated chondrocytes | [10] |

Experimental Protocols

This section provides detailed protocols for the key experiments involved in analyzing gene expression changes in this compound-treated cells.

Protocol 1: Cell Culture and this compound Treatment

-

Cell Seeding: Seed the desired cell line (e.g., C2C12 myoblasts, RAW 264.7 macrophages, or primary chondrocytes) in appropriate culture plates at a density that will ensure they reach 70-80% confluency at the time of treatment.[11] Culture cells in a humidified incubator at 37°C with 5% CO2.[11]

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM in DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10-50 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental setup.

-

Cell Treatment: Once cells have reached the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired treatment period (e.g., 24-48 hours).

Protocol 2: RNA Isolation

This protocol is based on a common TRI-reagent-based RNA extraction method.[12]

-

Cell Lysis:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of TRI Reagent (or a similar TRIzol-based reagent) per 10 cm² of culture plate area.

-

Lyse the cells by repeatedly pipetting the solution.

-

-

Phase Separation:

-

Transfer the lysate to a microcentrifuge tube.

-

Incubate at room temperature for 5 minutes.

-

Add 0.2 mL of chloroform per 1 mL of TRI Reagent.

-

Cap the tube securely and shake vigorously for 15 seconds.

-

Incubate at room temperature for 10-15 minutes.[12]

-

Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[12]

-

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase (which contains the RNA) to a new tube.

-

Add 0.5 mL of isopropanol per 1 mL of TRI Reagent used for the initial lysis.

-

Mix gently and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

-

-

RNA Wash and Resuspension:

-

Discard the supernatant.

-

Wash the RNA pellet with 1 mL of 75% ethanol (prepared with RNase-free water).

-

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Carefully discard the ethanol wash.

-

Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can be difficult to dissolve.

-

Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

-

Incubate at 55-60°C for 10 minutes to aid in dissolution.

-

-

RNA Quantification and Quality Control:

-

Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of 1.8-2.0 is indicative of pure RNA.[13]

-

Store the RNA at -80°C for long-term storage.

-

Protocol 3: Reverse Transcription (cDNA Synthesis)

This protocol describes a two-step RT-qPCR process.[14]

-

Genomic DNA Removal (Optional but Recommended): Treat the RNA samples with DNase I to remove any contaminating genomic DNA, which can interfere with qPCR results. Follow the manufacturer's protocol for the specific DNase I kit being used.

-

cDNA Synthesis Reaction:

-

Prepare a master mix containing reverse transcriptase, dNTPs, random primers or oligo(dT)s, and reaction buffer.[14] Several commercial kits are available for this step.

-

In a PCR tube, combine 1 µg of total RNA with the reverse transcription master mix.

-

Bring the final reaction volume to 20 µL with RNase-free water.

-

-

Incubation:

-

Place the tubes in a thermal cycler and run the following program (program may vary depending on the reverse transcriptase used):

-

Primer annealing: 25°C for 10 minutes.

-

Reverse transcription: 42-50°C for 30-60 minutes.

-

Enzyme inactivation: 85°C for 5 minutes.[12]

-

-

-

cDNA Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.[12]

Protocol 4: Quantitative Real-Time PCR (qPCR)

-

Primer Design: Design or obtain validated primers for your target genes and a stable reference gene (e.g., GAPDH, ACTB, or B2M). Primers should be 18-24 nucleotides in length with a GC content of 40-60% and a melting temperature (Tm) of 58-62°C. The amplicon size should ideally be between 70 and 200 base pairs.[7]

-

qPCR Reaction Setup:

-

Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, DNA polymerase, dNTPs, and forward and reverse primers for each target gene.

-

Dilute the cDNA template (e.g., 1:5 or 1:10) with nuclease-free water.

-

In a 96-well qPCR plate, add the qPCR master mix and the diluted cDNA template to each well. Run each sample in duplicate or triplicate.

-

-

qPCR Cycling Conditions:

-

Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 2-10 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.[7]

-

-

Melt curve analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to assess the specificity of the amplified product.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the relative gene expression using the 2-ΔΔCt method.[7]

-

Mandatory Visualization

Caption: Experimental workflow for qPCR analysis.

References

- 1. Anti-inflammatory and antioxidant mechanisms of this compound in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Gut Microbiota Metabolite this compound Improves Cognitive Deficits by Inhibiting Cyt C-Mediated Apoptosis and Promoting the Survival of Neurons Through the PI3K Pathway in Aging Mice [frontiersin.org]

- 3. Frontiers | Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. The Gut Microbiota Metabolite this compound Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a gut microbiota metabolite, protects against myocardial ischemia/reperfusion injury via p62/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]

- 8. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound reduces cartilage degeneration and alleviates osteoarthritis by inhibiting inflammation - Food & Function (RSC Publishing) DOI:10.1039/D3FO03793B [pubs.rsc.org]

- 11. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. surgery.pitt.edu [surgery.pitt.edu]

- 14. elearning.unite.it [elearning.unite.it]

Application Notes and Protocols for Urolithin B Cytotoxicity Assessment Using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin B, a gut microbial metabolite derived from ellagitannins found in pomegranates, walnuts, and berries, has garnered significant interest for its diverse biological activities.[1] Emerging evidence suggests its potential as an anti-inflammatory, antioxidant, and neuroprotective agent.[2][3] Furthermore, its cytotoxic effects against various cancer cell lines are being actively investigated, highlighting its promise in oncology drug discovery.[1][4]

This document provides a comprehensive guide to assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability, proliferation, and cytotoxicity.[5][6] Its principle lies in the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[9]

Application Notes

This compound has demonstrated varied cytotoxic and anti-proliferative effects across different cell lines. In leukemic cell lines like Jurkat and K562, both Urolithin A and B have been shown to significantly inhibit cell proliferation.[1] Specifically for this compound, studies have reported its ability to reduce cell proliferation in colon cancer by inhibiting Wnt/β-catenin signaling.[1][4] In colorectal cancer cell lines, the cytotoxic effects of this compound were found to be generally lower than those of Urolithin A.[10] For instance, in SW480 cells, the IC50 of this compound was approximately 75 μM, while it showed no significant cytotoxicity in HT-29 and HCT 116 cells at similar concentrations.[10] In contrast, a study on PC12 cells, a neuronal-like cell line, found that this compound itself can reduce cell viability by 50% at a concentration of 114 μM.[11] However, at non-toxic concentrations, it protected these cells from glutamate-induced toxicity.[11]